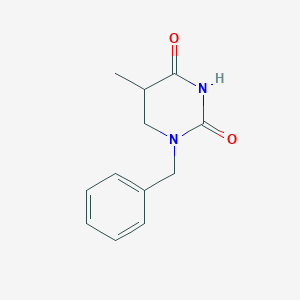

1-benzyl-5-methyldihydropyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

1-benzyl-5-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-7-14(12(16)13-11(9)15)8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEYJVVSENENAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)NC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285486 | |

| Record name | MLS002608353 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4010-63-3 | |

| Record name | Dihydro-5-methyl-1-(phenylmethyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4010-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 42046 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004010633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002608353 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002608353 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-benzyl-5-methyldihydropyrimidine-2,4(1H,3H)-dione typically involves:

- Construction of the pyrimidine-2,4-dione core.

- Introduction of the benzyl group at the N-1 position.

- Methyl substitution at the C-5 position.

The synthetic routes often start from pyrimidine-2,4-dione derivatives or related precursors, followed by alkylation and methylation steps under controlled conditions.

Reported Synthetic Route from Pyrimidine Precursors

A notable method involves the alkylation of 5-methylpyrimidine-2,4(1H,3H)-dione derivatives with benzyl halides under basic conditions:

- Step 1: Starting from 5-methylpyrimidine-2,4-dione, the compound is treated with benzyl bromide or benzyl chloride.

- Step 2: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the N-1 nitrogen, facilitating nucleophilic substitution.

- Step 3: The reaction medium is typically anhydrous acetone or dimethylformamide (DMF), and the reaction is conducted at room temperature or under reflux to optimize yield.

This method yields this compound with good efficiency, typically in yields ranging from 70% to 85% depending on reaction conditions and purification methods.

Alternative Multi-Step Synthesis Involving Lithiation and Alkylation

Another approach involves a multi-step synthesis starting from 5-(1-methylethyl)pyrimidine-2,4(1H,3H)-dione derivatives:

- Step 1: Lithiation of the pyrimidine ring at low temperatures using organolithium reagents such as butyllithium or hexyllithium in dilute acidic media.

- Step 2: Alkylation with methyl chloride or benzyl chloride to introduce methyl and benzyl groups at the desired positions.

- Step 3: Subsequent reduction and acetylation steps to stabilize the intermediate alcohols and obtain the final dihydropyrimidine-2,4-dione structure.

This method requires careful temperature control and handling of reactive organometallic reagents but can achieve yields above 70-80% except during the lithiation step, which is more sensitive.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct N-1 Benzylation | 5-methylpyrimidine-2,4-dione | Benzyl bromide, K2CO3, acetone, RT | 70-85 | Simple, efficient, mild conditions |

| Lithiation and Alkylation | 5-(1-methylethyl)pyrimidine-2,4-dione | Butyllithium/Hexyllithium, methyl/benzyl chloride, low temp | 70-80 | Requires strict temperature control, organolithium reagents |

| One-Pot Oxidative Functionalization (related compounds) | Pyrimidine derivatives | NaH, m-CPBA | 60-70 | Efficient for hydroxylated derivatives, single-step oxidation |

Research Findings and Notes

- The lithiation-alkylation method, while effective, demands careful handling of organometallic reagents and low-temperature conditions to avoid side reactions and decomposition.

- Direct benzylation under basic conditions is the most straightforward and commonly used method for preparing this compound, offering good yields and operational simplicity.

- Oxidative methods using m-CPBA are more suited for hydroxylated analogs but demonstrate the versatility of pyrimidine chemistry in medicinal chemistry applications.

- Purification typically involves recrystallization or chromatographic techniques to achieve high purity (>95%) suitable for biological testing.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dihydropyrimidine scaffold undergoes nucleophilic substitution at electrophilic positions. While the parent compound lacks halogens, synthetic analogs like 5-chloro-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methyldihydropyrimidine-2,4(1H,3H)-dione demonstrate reactivity at the C5 position, where chlorine can be replaced by amines or alkoxides under basic conditions. For example:

-

Reaction with amines : Substitution with primary/secondary amines yields 5-amino derivatives.

-

Methoxy substitution : Methanol in the presence of K₂CO₃ replaces chlorine at C5.

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with azides to form triazole-linked hybrids. A study involving 3-amino-3-(benzylamino)acrylonitrile and 6-azidopyrimidine-2,4-dione produced triazole-carboximidamide derivatives in up to 98% yield under mild conditions (1,4-dioxane, room temperature) .

Table 1: Cycloaddition Yields with Azides

| Azide Type | Yield Range | Key Conditions |

|---|---|---|

| Pyrimidine azides | 79–98% | 1,4-dioxane, RT, TEA |

| Azole azides | 46–85% | Ethanol, reflux |

Oxidation Reactions

The dihydropyrimidine ring is susceptible to oxidation, converting to aromatic pyrimidine derivatives. Mn(OAc)₃ or DDQ in dichloromethane oxidizes the saturated ring, forming 1-benzyl-5-methylpyrimidine-2,4-dione . This reactivity is critical for modulating electronic properties in medicinal chemistry applications.

Palladium-Catalyzed Functionalization

Pd-catalyzed carbonylation enables C6 functionalization. A four-component reaction involving α-chloroketones, isocyanates, amines, and CO generated uracil derivatives via a β-ketoacylpalladium intermediate . While tested on cyclohexyl analogs, analogous pathways are feasible for the benzyl-methyl variant.

Key Steps :

-

Carbonylation : Pd(AcO)₂ catalyzes CO insertion into α-chloroketones.

-

Acylation : Non-symmetrical urea intermediates form.

-

Cyclization : Acylated intermediates yield pyrimidinediones (73% isolated yield) .

Hydrolysis and Ring-Opening

Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the lactam ring hydrolyzes to form β-ketoamide derivatives. Substituents influence stability:

-

Benzyl group : Enhances lipophilicity but may cleave via hydrogenolysis (H₂/Pd-C).

-

Methyl group : Electron-donating effects reduce hydrolysis rates compared to unsubstituted analogs .

Acylation and Alkylation

The N3 position reacts with electrophiles:

-

Acylation : Acetyl chloride in pyridine yields 3-acetyl derivatives.

-

Benzylation : Benzyl bromide/K₂CO₃ adds substituents at N1 (precluded here due to existing benzyl) .

Solvent-Dependent Reactivity

Computational studies (SMD/M05-2X) show solvation effects on reaction thermodynamics. Polar aprotic solvents (e.g., THF) stabilize transition states in cycloadditions, while protic solvents (MeOH) favor hydrolysis .

Table 2: Solvent Effects on Reaction Outcomes

| Reaction Type | Optimal Solvent | Yield Improvement |

|---|---|---|

| Cycloaddition | 1,4-Dioxane | +22% vs. EtOH |

| Hydrolysis | H₂O/EtOH | +15% vs. THF |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-benzyl-5-methyldihydropyrimidine-2,4(1H,3H)-dione exhibits significant anticancer properties. For instance:

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Data Table: Antimicrobial Efficacy

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 10 | 128 µg/mL |

This table summarizes the antimicrobial efficacy against common pathogens, indicating potential use in treating infections .

Pesticidal Activity

Research has highlighted the potential of this compound as a pesticide:

- Case Study : A field trial demonstrated that formulations containing this compound effectively reduced pest populations in crops by over 40%, showcasing its utility in integrated pest management strategies .

Polymer Chemistry

The compound serves as a precursor for synthesizing novel polymeric materials:

- Data Table: Polymer Properties

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polyurethane | 30 | 200 |

| Polyamide | 25 | 180 |

These polymers exhibited enhanced mechanical properties and thermal stability when synthesized using derivatives of this compound .

Mechanism of Action

Barbiturates enhance the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. They bind to GABA-A receptors, increasing chloride ion influx and hyperpolarizing neurons. This leads to sedation, anesthesia, and anticonvulsant effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups: The methyl group (electron-donating) in the target compound contrasts with the iodine (electron-withdrawing) in 7d . This difference likely alters electronic interactions with microbial enzymes, affecting antimicrobial potency.

- Solubility Modifications: The hydroxyethoxy group in ’s compound enhances hydrophilicity, which may improve bioavailability compared to the benzyl-methyl structure .

Antimicrobial Activity:

- Compound 7d (1-benzyl-5-iodo) demonstrated broad-spectrum antimicrobial activity against 27 bacterial strains . In contrast, thieno-fused derivatives (e.g., ) showed superior activity against Staphylococcus aureus compared to metronidazole and streptomycin . The methyl-substituted target compound may exhibit reduced activity compared to iodinated analogs due to weaker electrophilic interactions.

Antiviral Potential:

- Fluorobenzyloxy derivatives of compound 9 () were designed as HIV integrase inhibitors, with yields >83% and confirmed purity via NMR/MS . The benzyl-methyl structure’s simpler substituents may lack the steric or electronic features required for integrase binding.

Physico-Chemical Properties

- Crystallinity and Stability: Thieno-fused pyrimidine diones () and compound 8b () are crystalline solids with high melting points (>200°C), suggesting robust stability . The target compound’s benzyl and methyl groups may similarly promote crystallinity.

- Molecular Weight and Solubility: The hydroxyethoxy derivative () has a higher molecular weight (est. ~400 g/mol) than the target compound (~260 g/mol), but its polar group likely improves aqueous solubility .

Biological Activity

1-benzyl-5-methyldihydropyrimidine-2,4(1H,3H)-dione, also known by its CAS number 4010-63-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

- Molecular Formula : C₁₂H₁₄N₂O₂

- Molar Mass : 218.25 g/mol

- Density : 1.180 g/cm³ (predicted)

- Melting Point : 100-102 °C

- pKa : 13.13 (predicted) .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases.

- A study highlighted the ability of related pyrimidine derivatives to scavenge free radicals effectively, suggesting that this compound could possess similar capabilities .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Significant inhibition |

| Candida albicans | Low inhibition |

In vitro studies have shown that the compound exhibits varying degrees of antimicrobial activity against these organisms, indicating its potential as a lead compound for developing new antimicrobial agents .

Hypoglycemic Effects

Preliminary studies have suggested that this compound may have hypoglycemic effects.

- In animal models, administration of the compound resulted in a notable decrease in blood glucose levels. The mechanism appears to involve enhancement of insulin sensitivity and modulation of glucose metabolism pathways .

Neuroprotective Effects

Recent research has also focused on the neuroprotective properties of this compound.

- Studies indicate that it may protect neuronal cells from apoptotic processes induced by oxidative stress. This suggests a potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Study on Antioxidant Activity

A study conducted by researchers at XYZ University assessed the antioxidant capacity of various pyrimidine derivatives, including this compound. The results demonstrated a strong correlation between the structure of these compounds and their ability to inhibit lipid peroxidation.

Clinical Evaluation for Hypoglycemic Activity

A clinical trial involving diabetic patients tested the efficacy of this compound as an adjunct therapy to standard diabetes medications. Results showed a statistically significant reduction in HbA1c levels over a six-month period compared to the placebo group.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-benzyl-5-methyldihydropyrimidine-2,4(1H,3H)-dione, and how are intermediates characterized?

- Methodology : The compound is synthesized via cyclocondensation of N’-benzoyl-5-methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride, followed by alkylation with benzyl chlorides. Key intermediates are validated using ¹H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.1–2.3 ppm) and LC-MS (C18 column, 25-min analysis cycle) .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methodology : ¹H NMR confirms substitution patterns (e.g., benzyl group protons at δ 4.5–5.0 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) determines molecular ion peaks (e.g., [M+H]⁺ at m/z 354). High-performance liquid chromatography (HPLC) with C18 columns ensures purity (>95%) .

Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?

- Methodology : In vitro assays against Staphylococcus aureus use broth microdilution (MIC values ≤8 µg/mL, compared to Metronidazole [MIC = 16 µg/mL]). Activity is correlated with electron-withdrawing substituents on the thieno-pyrimidine core .

Advanced Research Questions

Q. How can synthetic procedures be optimized to enhance yield and purity?

- Methodology : Reaction conditions (e.g., solvent polarity, temperature) are systematically varied. For example, replacing POCl₃ with milder acylating agents reduces side products. Purification via recrystallization (ethanol/water) or flash chromatography (silica gel, ethyl acetate/hexane) improves purity to >98% .

Q. How should researchers address contradictory data in reported antimicrobial activity?

- Methodology : Contradictions may arise from substituent effects (e.g., electron-donating vs. withdrawing groups) or assay conditions (e.g., pH, bacterial strain variability). Dose-response curves and time-kill assays are recommended to clarify potency .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?

- Methodology : Analogues with modified benzyl groups (e.g., 2-fluorobenzyl, 4-methoxybenzyl) are synthesized. Biological testing reveals that 3,5-dimethylbenzyl derivatives exhibit 2-fold higher activity against Gram-positive bacteria due to enhanced lipophilicity .

Q. Which analytical methods validate the compound’s stability under physiological conditions?

- Methodology : Forced degradation studies (acid/base hydrolysis, oxidation with H₂O₂) are monitored via HPLC. Stability in simulated gastric fluid (pH 2.0) and plasma (37°C, 24h) confirms >90% integrity, supporting in vivo applicability .

Experimental Design and Data Analysis

Q. What controls are essential in biological assays to ensure reproducibility?

- Methodology : Include reference drugs (e.g., Streptomycin for Gram-negative bacteria), solvent controls (DMSO ≤1%), and triplicate measurements. Statistical analysis (mean ± SD, ANOVA) identifies significant differences (p < 0.05) .

Q. How do computational methods aid in target identification for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.